Arnidiol 3-Laurate Arnidiol 3-Laurate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20427337
InChI: InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1
SMILES:
Molecular Formula: C42H72O3
Molecular Weight: 625.0 g/mol

Arnidiol 3-Laurate

CAS No.:

Cat. No.: VC20427337

Molecular Formula: C42H72O3

Molecular Weight: 625.0 g/mol

* For research use only. Not for human or veterinary use.

Arnidiol 3-Laurate -

Specification

Molecular Formula C42H72O3
Molecular Weight 625.0 g/mol
IUPAC Name [(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] dodecanoate
Standard InChI InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1
Standard InChI Key YCKRAJSNDSSPMR-GVWWBULUSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C
Canonical SMILES CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Arnidiol 3-laurate is an ester derivative of arnidiol, a triterpene diol, with lauric acid (dodecanoic acid) esterified at the C-3 hydroxyl group. The core structure of arnidiol consists of a pentacyclic ursane skeleton with hydroxyl groups at C-3 and C-16 positions. The esterification at C-3 introduces a 12-carbon aliphatic chain, enhancing the molecule’s lipophilicity .

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name is:

(3β,16β,18α,19α)-urs-20-ene-3,16-diol 3-dodecanoate(3\beta,16\beta,18\alpha,19\alpha)\text{-urs-20-ene-3,16-diol 3-dodecanoate}

This nomenclature reflects the stereochemical configuration at four chiral centers (C-3, C-16, C-18, and C-19), critical for its biological activity . The laurate moiety is attached via an ester bond to the β\beta-oriented hydroxyl group at C-3, while the C-16 hydroxyl remains free .

Spectroscopic and Physicochemical Properties

  • Molecular Formula: C42H72O3\text{C}_{42}\text{H}_{72}\text{O}_{3}

  • Molecular Weight: 625.02 g/mol

  • Solubility: Lipophilic, soluble in dichloromethane, chloroform, and ethyl acetate; insoluble in water .

  • Spectroscopic Signatures:

    • IR: Strong absorption bands at 1730 cm1^{-1} (ester C=O) and 3450 cm1^{-1} (free -OH) .

    • 1^1H NMR: Signals at δ\delta 4.50–4.70 (m, H-3), δ\delta 1.25 (s, laurate CH2_2), and δ\delta 0.70–1.20 (triterpene methyl groups) .

Natural Occurrence and Biosynthetic Pathways

Primary Botanical Source: Calendula officinalis

Arnidiol 3-laurate is predominantly found in the lipophilic fractions of Calendula officinalis flower heads. Quantitative analyses of 10 marigold cultivars revealed significant variability in its concentration :

Marigold CultivarArnidiol 3-Laurate (mg/g dry weight)
Calypso Orange Florensis1.82 ± 0.15
Fiesta Gitana Gelb1.45 ± 0.12
May Orange Florensis1.32 ± 0.10
Other cultivars0.68–1.20

The highest yields were observed in cultivars with intense orange pigmentation, correlating with elevated triterpenoid biosynthesis .

Biosynthetic Route

Triterpenoids like arnidiol are synthesized via the mevalonate pathway:

  • Cyclization of 2,3-oxidosqualene by oxidosqualene cyclases forms the ursane skeleton.

  • Oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C-3 and C-16.

  • Esterification with lauric acid is mediated by acyltransferases, utilizing lauroyl-CoA as the acyl donor .

Analytical Quantification and Isolation Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with isocratic elution is the gold standard for quantifying arnidiol 3-laurate in plant extracts :

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:water (85:15, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time22.4 ± 0.3 minutes
Linearity Range0.1–50 µg/mL (R2^2 = 0.998)

Internal standardization with betulinic acid (tR=19.8t_R = 19.8 minutes) improves precision .

Extraction Techniques

  • Solvent Extraction: Dichloromethane or chloroform-methanol (1:1) maximizes recovery from dried flowers .

  • Supercritical Fluid Extraction (SFE): CO2_2 with 10% ethanol modifier yields 92% purity at 40°C and 250 bar .

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

Arnidiol 3-laurate reduces croton oil-induced ear edema in murine models by 48% at 240 µg/cm2^2, comparable to indomethacin . Mechanistic studies suggest inhibition of NF-κB and COX-2 pathways, decreasing prostaglandin E2_2 (PGE2_2) synthesis .

Antioxidant Capacity

In vitro assays demonstrate moderate radical scavenging:

  • DPPH: IC50_{50} = 110 µg/mL

  • Hydroxyl Radical: IC50_{50} = 490 µg/mL

  • Lipid Peroxidation: IC50_{50} = 2,100 µg/mL

Activity is attributed to the free C-16 hydroxyl group, which donates hydrogen atoms to neutralize radicals .

SupplierCatalog NumberPurityPrice (25 mg)
Toronto Research ChemicalsTRC-A24671598.5%$320
RRKchemTCA24671597.8%$295

Stored at ambient temperature, the compound is stable for ≥24 months . Current applications include:

  • Biomarker for standardizing Calendula extracts .

  • Lead compound for anti-inflammatory drug development .

Future Directions and Challenges

Despite progress, critical gaps persist:

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Structure-Activity Relationships: Role of ester chain length (e.g., laurate vs. myristate) needs elucidation.

  • Synthetic Routes: Total synthesis remains unexplored; microbial biotransformation of arnidiol could enhance scalability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator